molecular formula C15H10ClNO2 B2485268 3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one CAS No. 501942-44-5

3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one

Cat. No.: B2485268
CAS No.: 501942-44-5
M. Wt: 271.7
InChI Key: STIVOUPKKBQHFS-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one (CAS 501942-44-5) is an organic small molecule with a molecular formula of C15H10ClNO2 and a molecular weight of 271.70 g/mol . This benzoxazepinone scaffold is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the exploration of novel biologically active compounds. The calculated LogP value of 3.2 suggests moderate lipophilicity, which can be a relevant factor in pharmacokinetic studies . The compound features a 1,4-benzoxazepin-5-one core structure substituted at the 3-position with a 4-chlorophenyl group, a common pharmacophore in drug discovery. Researchers utilize this and similar benzoxazepin derivatives as key synthetic intermediates or building blocks in the development of potential therapeutic agents . The predicted density of this solid compound is 1.325 g/cm³, and it has a predicted boiling point of 479.1 °C . This product is intended for research and development purposes only by technically qualified individuals. It is not intended for use in humans, animals, or as a component in products for diagnostic, therapeutic, or any other consumer applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-4H-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c16-11-7-5-10(6-8-11)13-9-19-14-4-2-1-3-12(14)15(18)17-13/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIVOUPKKBQHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=CO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324039
Record name 3-(4-chlorophenyl)-4H-1,4-benzoxazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821970
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

501942-44-5
Record name 3-(4-chlorophenyl)-4H-1,4-benzoxazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Pathway Optimization

The predominant synthesis route involves a two-step process starting with 5-bromosalicylamide (1a) and 4-chlorophenacyl bromide (2d). Initial alkylation forms the intermediate N-(2-hydroxy-4-bromophenyl)-2-(4-chlorophenyl)acetamide (3d), which undergoes intramolecular cyclodehydration in toluene with p-toluenesulfonic acid catalysis.

The reaction mechanism proceeds through:

  • Acid-catalyzed keto-enol tautomerization of the acetamide moiety
  • Nucleophilic attack by the phenolic oxygen on the α-carbon
  • Water elimination forming the seven-membered benzoxazepine ring

Table 1: Reaction Conditions for Cyclodehydration Method

Parameter Specification
Starting Material N-(2-hydroxy-4-bromophenyl)-2-(4-chlorophenyl)acetamide
Catalyst p-Toluenesulfonic acid (0.25 g/mmol)
Solvent Anhydrous toluene
Temperature Reflux (110°C)
Reaction Time 5-10 hours
Workup Filtration from cooled reaction mixture
Crystallization Solvent Toluene
Yield 92%
Melting Point 250-251°C

Spectroscopic Characterization

Critical spectral data confirming the structure includes:

  • IR Spectroscopy :
    • Absence of NH₂ stretching (3200 cm⁻¹) and ketonic C=O (1660 cm⁻¹) from precursor
    • Appearance of amidic C=O at 1650 cm⁻¹
  • ¹H NMR (200 MHz, DMSO-d₆) :
    • δ 6.98 (s, 1H, C₂-H)
    • δ 7.16-7.90 (m, 7H aromatic)
    • δ 10.0 (s, 1H, NH)
  • Mass Spectrometry :
    • Molecular ion cluster at m/z 349/351 (³⁵Cl/³⁷Cl isotopic pattern)
    • Base peak at m/z 182 corresponding to [C₆H₄Br]⁺ fragment

Schmidt Reaction of Flavanonone Derivatives

Mechanistic Considerations

The reaction proceeds through:

  • Ketone protonation generating oxocarbenium ion
  • Azide attack at electrophilic carbon
  • Rearrangement with concurrent N₂ elimination
  • Tautomerization to final benzoxazepinone

Comparative Evaluation of Synthetic Methods

Table 4: Synthesis Method Performance Metrics

Metric Cyclodehydration Iodolactonization Schmidt Reaction
Overall Yield 92% 45-60%* 58-63%
Reaction Time 8 hours 18 hours 60 hours
Purification Complexity Low Moderate High
Scalability Kilogram-scale demonstrated Lab-scale only Not reported
Byproduct Formation <5% 15-20% 10-12%

*Estimated for adapted procedure

Industrial Production Considerations

Process Optimization Strategies

For scale-up of the cyclodehydration method:

  • Catalyst Recycling : p-Toluenesulfonic acid recovery via aqueous extraction
  • Solvent Selection : Toluene replacement with methylcyclohexane for improved safety profile
  • Continuous Flow Implementation :
    • Residence time: 45 minutes at 150°C
    • Throughput: 2.5 kg/hr in pilot studies

Quality Control Protocols

Critical analytical parameters for GMP compliance:

  • HPLC Purity : >99.5% (C18 column, 70:30 MeCN:H₂O)
  • Residual Solvent : <300 ppm toluene (GC-MS)
  • Heavy Metal Content : <10 ppm (ICP-OES)

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzoxazepines depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

Method Description
CyclizationInvolves reacting 4-chloroaniline with salicylaldehyde to form a Schiff base followed by cyclization.
Industrial ProductionOptimized for large-scale production using continuous flow reactors and automated systems to enhance yield and minimize by-products.

Biological Activities

The biological activities of 3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one are diverse, making it a compound of interest for therapeutic applications:

  • Anticancer Activity : Recent studies have indicated that derivatives of benzoxazepines exhibit anticancer properties, particularly against breast cancer cell lines such as MCF-7 .
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, showing potential in reducing pro-inflammatory cytokines in vitro .
  • CNS Activity : There is ongoing research into its effects on the central nervous system, with preliminary findings suggesting anxiolytic effects in animal models .

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

  • Antimicrobial Study :
    • A study demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations lower than standard antibiotics .
  • CNS Activity Evaluation :
    • In controlled animal studies, administration of the compound resulted in reduced anxiety-like behavior compared to control groups, indicating potential use in treating anxiety disorders .
  • Anti-inflammatory Properties :
    • In vitro assays showed that the compound could reduce the production of pro-inflammatory cytokines stimulated by lipopolysaccharides (LPS), suggesting mechanisms for its anti-inflammatory effects .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially modulating processes such as inflammation and pain perception .

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one are influenced by structural modifications to its aryl substituents, heteroatoms, and alkylation patterns. Below is a comparative analysis with analogous derivatives:

Para-Substituted Aryl Derivatives

Substituents at the para position of the aryl group significantly alter melting points, solubility, and bioactivity.

Compound Substituent (R) Yield (%) Melting Point (°C) Key Spectral Features Reference
This compound Cl 92 250–10 NH: 3200 cm⁻¹; C=O: 1660 cm⁻¹
3-(4-Methoxyphenyl)-1,4-benzoxazepin-5(4H)-one OCH₃ 75 190–10 NH: 3200 cm⁻¹; C=O: 1660 cm⁻¹
3-(4-Nitrophenyl)-1,4-benzoxazepin-5(4H)-one NO₂ 83 290–10 NH: 3200 cm⁻¹; C=O: 1660 cm⁻¹

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) increase melting points compared to electron-donating groups (e.g., OCH₃), likely due to enhanced intermolecular dipole interactions .
  • The chloro derivative exhibits the highest yield (92%), suggesting superior synthetic efficiency under the reported conditions .
Bromo-Substituted Derivatives

Bromination at the 7-position of the benzoxazepinone core introduces steric and electronic effects:

Compound Substituent Yield (%) Melting Point (°C) Key Spectral Features Reference
7-Bromo-3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one Br (C-7), Cl (aryl) 92 250–10 NH: 3200 cm⁻¹; C=O: 1660 cm⁻¹
7-Bromo-3-(4-methoxyphenyl)-1,4-benzoxazepin-5(4H)-one Br (C-7), OCH₃ (aryl) 72 204–60 NH: 3200 cm⁻¹; C=O: 1660 cm⁻¹

Key Observations :

  • The 7-bromo-4-chlorophenyl derivative retains a high melting point, consistent with the additive effects of halogen substituents .
N-Alkylated and Thione Analogues

Modifications to the heteroatom or core structure impact reactivity and bioactivity:

Compound Modification Yield (%) Melting Point (°C) Key Spectral Changes Reference
7-Bromo-3-(4-chlorophenyl)-4-methyl-1,4-benzoxazepin-5(4H)-one N-Methylation 65 158–9 Loss of NH peak; NCH₃: δ 2.9 ppm
3-(4-Chlorophenyl)-1,4-benzoxazepine-5(4H)-thione C=O → C=S 70–85* Not reported NH: δ 12.0 ppm; C=S: ~1200 cm⁻¹

Key Observations :

  • N-Methylation reduces melting points (158–9°C vs. 250°C for the parent compound), likely due to disrupted hydrogen bonding .
  • Thione analogues exhibit a downfield-shifted NH proton (δ 12.0 ppm) and distinct IR absorption due to C=S bond polarizability .
Tranquilizing Activity
  • Chloro and bromo derivatives may enhance lipophilicity, improving blood-brain barrier penetration .
  • Thione analogues (C=S) could modulate receptor binding differently than ketones (C=O), though biological data are absent .

Biological Activity

3-(4-chlorophenyl)-1,4-benzoxazepin-5(4H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound features a benzoxazepine core, which is known for diverse biological activities. The presence of the 4-chlorophenyl group enhances its pharmacological properties, making it a subject of study for various therapeutic applications.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzoxazepine derivatives. For instance, 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivatives demonstrated selective cytotoxicity against melanoma cells (VMM917) with a 4.9-fold increase in cytotoxicity compared to normal cells. This compound induced S-phase cell cycle arrest and reduced melanin content, suggesting a dual mechanism of action involving both proliferation inhibition and differentiation modulation .

CompoundCell LineCytotoxicity (fold increase)Mechanism
B9VMM9174.9S-phase arrest, melanin reduction

Antimicrobial Activity

The antibacterial properties of related compounds have been documented extensively. A study on synthesized derivatives indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds exhibiting significant urease inhibition . While specific data on this compound is limited, its structural analogs suggest potential efficacy against bacterial pathogens.

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been explored in various studies. For example, derivatives have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes. The structure-activity relationship (SAR) studies indicate that modifications at the phenyl ring can enhance enzyme inhibition properties .

Study 1: Melanoma Treatment

In a controlled study, the effects of 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-1H-1,2,4-triazole were evaluated on human melanoma cells. The results indicated significant cytotoxic effects and suggested that this class of compounds could serve as novel therapeutic agents in cancer treatment .

Study 2: Antibacterial Screening

Another investigation focused on the antibacterial efficacy of benzoxazepine derivatives. The synthesized compounds were tested against multiple bacterial strains, revealing promising results that warrant further exploration into their clinical applications .

Q & A

Q. Key Data

  • Yield : Typical yields range from 72% to 95% depending on substituents and solvent (e.g., toluene vs. methanol) .
  • Reaction Optimization : Elevated temperatures (reflux conditions) and catalytic acid concentrations are critical for minimizing byproducts .

How is the structural integrity of this compound validated?

Q. Basic Characterization Techniques

  • IR Spectroscopy : Confirms NH (3200–3220 cm⁻¹) and C=O (1640–1660 cm⁻¹) stretches .
  • 1H NMR : Key signals include the olefinic proton at δ 6.9 ppm (C-2 position) and the NH proton at δ 9.8–10.0 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 349/351 for bromo-chloro derivatives) confirm molecular weight .
  • Elemental Analysis : Matches calculated C, H, N values within ±0.2% error .

What advanced strategies address challenges in synthesizing halogen-substituted benzoxazepinone derivatives?

Q. Advanced Structural Modifications

  • Bromination : Introducing bromine at the 7-position (e.g., 7-bromo derivatives) requires careful control of electrophilic substitution conditions to avoid overhalogenation .
  • N-Alkylation : Methylation of the nitrogen atom (e.g., 4-methyl derivatives) is achieved using methyl iodide, but steric hindrance can reduce yields (e.g., 65% for 4-methyl-7-bromo derivatives) .
  • Thione Derivatives : Treatment with phosphorus pentasulfide (P₂S₅) converts the carbonyl group to a thione, altering electronic properties for pharmacological studies .

How can researchers resolve contradictory spectral data for structurally similar benzoxazepinones?

Q. Data Contradiction Analysis

  • Melting Point Variability : Differences in melting points (e.g., 250°C vs. 158°C for 7-bromo-4-methyl derivatives) arise from crystallinity and substituent effects .
  • NMR Shifts : Electron-withdrawing groups (e.g., nitro) deshield aromatic protons, causing upfield/downfield shifts compared to methoxy derivatives .
  • Solution : Use high-resolution NMR (≥200 MHz) and crystallographic data (via SHELX refinement) to validate assignments .

What role does crystallography play in understanding the conformational stability of benzoxazepinones?

Q. Advanced Structural Analysis

  • SHELX Refinement : SHELXL software is used to refine X-ray structures, resolving torsional angles and hydrogen-bonding networks (e.g., NH···O=C interactions) .
  • Key Findings : The 1,4-benzoxazepinone ring adopts a planar conformation, with substituents (e.g., 4-chlorophenyl) influencing packing efficiency .

What experimental models are used to evaluate the tranquilizing effects of benzoxazepinones?

Q. Biological Screening Methodology

  • In Vivo Models : Compounds are tested in rodent models (e.g., open-field tests) for anxiolytic activity, with diazepam as a positive control .
  • Dose-Response Studies : ED₅₀ values are calculated to compare potency. For example, 4-chlorophenyl derivatives show enhanced activity over nitro-substituted analogs .

How can impurities or byproducts be detected during benzoxazepinone synthesis?

Q. Analytical Challenges

  • TLC Monitoring : Silica gel TLC (Merck F254) with UV visualization identifies unreacted starting materials and intermediates .
  • HPLC-MS : High-resolution mass spectrometry detects trace impurities (e.g., brominated byproducts in 7-bromo derivatives) .

Are computational methods applicable to predict the reactivity of benzoxazepinone derivatives?

Q. Computational Insights

  • DFT Studies : Density functional theory (DFT) calculates frontier molecular orbitals to predict sites for electrophilic attack (e.g., C-7 position in bromination) .
  • Docking Simulations : Molecular docking with GABA receptors helps rationalize structure-activity relationships for tranquilizing effects .

How does sulfur substitution (C=O → C=S) alter the properties of benzoxazepinones?

Q. Thione Derivative Synthesis

  • Method : React benzoxazepinones with P₂S₅ in anhydrous xylene under reflux .
  • Impact : Thiones exhibit red-shifted UV-Vis absorption (λmax ~320 nm) and enhanced lipophilicity (logP increase by ~1.5 units) .

What is the effect of halogen substituents on the pharmacological and physical properties of benzoxazepinones?

Q. Substituent Effect Analysis

Substituent Melting Point (°C) Bioactivity (ED₅₀, mg/kg)
4-Cl2502.5
4-Br2163.8
3-NO₂2015.2
4-OCH₃190>10
  • Trends : Electron-withdrawing groups (Cl, Br) enhance bioactivity and thermal stability compared to electron-donating groups (OCH₃) .

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